molecular formula C13H17ClN2O4 B1374847 tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate CAS No. 1346447-18-4

tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate

Cat. No.: B1374847
CAS No.: 1346447-18-4
M. Wt: 300.74 g/mol
InChI Key: ZRAIPVZWCABVSF-UHFFFAOYSA-N
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Biological Activity

tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group , a chloro-substituted pyridine derivative , and a carbamate functional group . The presence of these groups enhances its lipophilicity and steric hindrance, which are critical for its biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC13H17ClN2O4
Molecular Weight300.74 g/mol
CAS Number1346447-18-4
Melting PointNot specified
SolubilityModerate

The biological activity of this compound is likely influenced by its structural components. Compounds with similar motifs have been studied for various pharmacological properties, including:

  • Antimicrobial Activity : Similar carbamate derivatives have shown promising antibacterial and antifungal activities. For instance, studies have indicated that modifications in the carbamate structure can lead to enhanced antimicrobial efficacy .
  • Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Research has demonstrated that compounds targeting dopaminergic pathways exhibit neuroprotective effects in models of Parkinson's disease .

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related carbamate derivatives revealed that certain modifications resulted in increased antibacterial activity against various strains. The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance efficacy against pathogens .
  • Neuropharmacological Research : Compounds similar to this compound have been evaluated for their effects on D2 and D3 dopamine receptors. These studies highlighted the importance of receptor selectivity in developing effective treatments for disorders such as Parkinson's disease .
  • In Vivo Studies : In animal models, compounds with similar structures demonstrated significant improvements in behavioral symptoms associated with neurodegeneration. The neuroprotective effects were attributed to receptor activation and modulation of neuroinflammatory pathways .

Potential Applications

Given its unique structural attributes and promising biological activity, this compound may have several applications:

  • Development of antimicrobial agents targeting resistant strains.
  • Exploration as a neuroprotective agent in neurodegenerative diseases.
  • Use as a pharmaceutical intermediate in synthesizing more complex therapeutic molecules.

Properties

IUPAC Name

tert-butyl N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAIPVZWCABVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111113
Record name Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-18-4
Record name Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
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tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
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tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
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tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
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tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
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tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate

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